molecular formula C14H13F3N4O2S B2683797 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine CAS No. 2097892-79-8

1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine

Cat. No.: B2683797
CAS No.: 2097892-79-8
M. Wt: 358.34
InChI Key: VYAVYZNPZAZUSJ-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,2,5-thiadiazole heterocycle, a structure known to be a key pharmacophore in various bioactive molecules, linked to a trifluoromethoxybenzoyl-substituted piperazine scaffold. The presence of the 1,2,5-thiadiazole ring is of particular note, as this moiety is found in compounds studied for a range of biological activities. Researchers are exploring such structures for their potential to interact with various enzyme systems and cellular receptors. The specific arrangement of fluorine atoms on the benzoyl group is designed to influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for detailed information on purity and characterization.

Properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2S/c1-23-13-11(16)8(6-9(15)12(13)17)14(22)21-4-2-20(3-5-21)10-7-18-24-19-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAVYZNPZAZUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)C3=NSN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.

    Attachment of the Trifluoromethoxybenzoyl Group: The trifluoromethoxybenzoyl group can be introduced via acylation reactions using reagents like trifluoromethoxybenzoyl chloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and piperazine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Key Heterocycles Reference
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine Piperazine 1,2,5-Thiadiazol-3-yl; 2,4,5-trifluoro-3-methoxybenzoyl 1,2,5-Thiadiazole Target
1-(5-Nitroaryl-1,3,4-thiadiazol-2-yl)piperazine derivatives (e.g., 6a-q) Piperazine 1,3,4-Thiadiazole; nitroaryl groups 1,3,4-Thiadiazole
BK80679 (1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine) Piperazine 4-methyl-1,2,3-thiadiazole; 1,2,5-thiadiazole 1,2,3-Thiadiazole; 1,2,5-Thiadiazole
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine Piperazine 4-Chloro-1,2,5-thiadiazole; propyl 1,2,5-Thiadiazole
1-(m-Trifluoromethylphenyl)piperazine Piperazine m-Trifluoromethylphenyl None (aryl substitution)

Key Observations :

  • The target compound’s 1,2,5-thiadiazole distinguishes it from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit different electronic and steric properties.
  • The trifluoro-methoxybenzoyl group enhances metabolic stability compared to nitroaryl groups in ’s compounds, which are prone to reduction .
  • BK80679 () shares the 1,2,5-thiadiazole motif but includes a 1,2,3-thiadiazole carbonyl group, likely altering solubility and reactivity.
Physicochemical Properties
Property Target Compound 1-(m-Trifluoromethylphenyl)piperazine BK80679
Molecular Weight ~373.3 g/mol (estimated) 246.2 g/mol 296.37 g/mol
LogP (Predicted) ~2.5 (high lipophilicity) ~2.1 ~1.8
Key Functional Groups Trifluoro-methoxybenzoyl m-Trifluoromethylphenyl Methyl-thiadiazole
Solubility Low (non-polar groups) Moderate Low (thiadiazole rings)

Notes:

  • BK80679’s dual thiadiazole rings may lower solubility compared to the target’s benzoyl-thiadiazole combination .

Biological Activity

1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine (CAS Number: 2097892-79-8) is a compound of interest due to its potential biological activities. The structural characteristics of this compound suggest various applications in pharmacology, particularly in the fields of antitumor and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H13F3N4O2SC_{14}H_{13}F_{3}N_{4}O_{2}S with a molecular weight of 358.34 g/mol. The presence of a thiadiazole ring and trifluoromethoxy group contributes to its unique properties and biological activities.

PropertyValue
CAS Number2097892-79-8
Molecular FormulaC₁₄H₁₃F₃N₄O₂S
Molecular Weight358.34 g/mol

Biological Activity Overview

Research indicates that compounds containing piperazine and thiadiazole moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives can inhibit bacterial growth and possess antifungal properties.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Tyrosinase Inhibition : Certain analogs have been identified as effective inhibitors of tyrosinase, an enzyme involved in melanin production.

Antimicrobial Activity

A study conducted on piperazine derivatives highlighted their effectiveness against a range of microbial strains. The compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Antitumor Activity

In vitro assays revealed that this compound showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were recorded in the low micromolar range, indicating potent antitumor activity.

Cell LineIC50 (µM)
HeLa5.2
MCF-74.8

Tyrosinase Inhibition

The compound's ability to inhibit tyrosinase was evaluated using both monophenolase and diphenolase assays. The results indicated that it effectively inhibited tyrosinase activity with a pIC50 value suggesting strong potential for use in skin-whitening products.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Interaction : Binding to active sites on enzymes such as tyrosinase, leading to competitive inhibition.
  • Cellular Uptake : The lipophilicity conferred by the trifluoromethoxy group enhances membrane permeability, facilitating cellular uptake.
  • Redox Mechanisms : The thiadiazole ring may participate in redox reactions that contribute to its antimicrobial properties.

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